molecular formula C8H11BrClNO B13618500 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride

1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride

Cat. No.: B13618500
M. Wt: 252.53 g/mol
InChI Key: MYOYGNFQPBNFPP-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl It is a derivative of methanamine, substituted with a bromo and a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride typically involves the bromination of 2-methoxybenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted phenylmethanamines
  • Oxidized derivatives like aldehydes or acids
  • Biaryl compounds from coupling reactions

Scientific Research Applications

1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride involves its interaction with molecular targets through its functional groups. The bromo group can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Comparison: 1-(2-Bromo-6-methoxyphenyl)methanaminehydrochloride is unique due to the specific positioning of the bromo and methoxy groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C8H11BrClNO

Molecular Weight

252.53 g/mol

IUPAC Name

(2-bromo-6-methoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

MYOYGNFQPBNFPP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Br)CN.Cl

Origin of Product

United States

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